5-(4-fluoro-2-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one
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Overview
Description
5-(4-fluoro-2-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one: is an organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a pyrazinone ring substituted with a 4-fluoro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluoro-2-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzaldehyde and ethyl acetoacetate.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the pyrazinone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: Large quantities of starting materials are reacted in a single batch, followed by purification.
Continuous Flow Reactors: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluoro-2-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized pyrazinone derivatives.
Reduction: Reduced pyrazinone compounds.
Substitution: Substituted phenyl-pyrazinone derivatives.
Scientific Research Applications
5-(4-fluoro-2-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-fluoro-2-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chloro-2-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one
- 5-(4-bromo-2-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one
- 5-(4-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one
Comparison
- Uniqueness : The presence of the fluorine atom in 5-(4-fluoro-2-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one imparts unique chemical properties, such as increased lipophilicity and potential biological activity.
- Chemical Properties : Compared to its chloro, bromo, and methyl analogs, the fluorinated compound may exhibit different reactivity and stability.
- Biological Activity : The fluorine substitution can enhance the compound’s interaction with biological targets, potentially leading to improved efficacy in therapeutic applications.
Properties
IUPAC Name |
5-(4-fluoro-2-methylphenyl)-2,3-dihydro-1H-pyrazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-7-6-8(12)2-3-9(7)10-11(15)14-5-4-13-10/h2-3,6H,4-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSSIUBSYPOCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=NCCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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